molecular formula BH3O3 B076412 Boric acid-d3 CAS No. 14149-58-7

Boric acid-d3

Cat. No. B076412
CAS RN: 14149-58-7
M. Wt: 64.85 g/mol
InChI Key: KGBXLFKZBHKPEV-NRUYWUNFSA-N
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Description

Synthesis Analysis

Boric acid plays a pivotal role in organic synthesis, serving as an efficient, mild, and inexpensive catalyst for numerous transformations. It catalyzes a variety of reactions, including esterification, transesterification, aza-Michael and thia-Michael addition, condensation, and multicomponent reactions leading to the synthesis of biologically important compounds (Pal, 2018).

Molecular Structure Analysis

The vibrational properties of boric acid, including its polymorphs, have been extensively studied using infrared and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the in-plane and out-of-plane motions, molecular vibrations, and the effects of different polymorphic forms on the vibrational signatures of boric acid (Silva et al., 2018).

Chemical Reactions and Properties

Boric acid is used in the hydroxylation of aryl halides, showcasing its versatility as a hydroxide reagent in organic transformations. This process tolerates a wide range of functional groups, highlighting boric acid's compatibility with various organic substrates (Song & Wang, 2020). Furthermore, its role in the nitridation process of converting boric acid to boron oxynitride underlines its utility in materials science (Gouin et al., 1995).

Physical Properties Analysis

Boric acid's polymorphs exhibit distinct structural, electronic, and optical properties, useful in various applications from pest control to photonics. Studies on these polymorphs provide valuable information on their potential applications and the underlying principles governing their behavior (Silva et al., 2016).

Chemical Properties Analysis

The chemical properties of boric acid, such as its ability to form stable complexes with different ligands and its catalytic activity in various organic reactions, are crucial for its wide applicability in synthesis and materials science. Its use in the selective esterification of alpha-hydroxycarboxylic acids exemplifies its chemoselectivity and efficiency as a catalyst (Houston, Wilkinson, & Blanchfield, 2004).

Scientific Research Applications

  • Agriculture

    • Boric Acid is used in agriculture, especially in the cultivation of crops. It is known that an excess amount of boric acid or other boron-contained compounds may lead to toxicity in plants .
    • The method of application involves the use of boric acid as a soil supplement, where it is mixed with the soil or added to the water used for irrigation .
    • The results of this application can vary, but most crop species are highly tolerant of excess boron content, except cereal species and citrus and nut trees .
  • Organic Synthesis

    • Boric Acid plays a role of catalyst in organic synthesis because of commercial availability, its excellent solubility in water, environmental stability, ease of handling, inexpensiveness and eco-friendly nature .
    • It is used in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso- hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .
    • The results of these applications are the successful synthesis of various organic compounds .
  • Antiseptic

    • Boric Acid is commonly used as an antiseptic .
    • It is usually applied topically to cuts, burns, and other skin infections .
    • The results of this application are the prevention of infection and promotion of healing .
  • Preservation

    • Boric Acid is commonly used in the production of wood preservatives, as it helps protect wood from decay and insect damage .
    • It is usually applied directly to the wood or mixed with other chemicals to form a protective coating .
    • The results of this application are the increased lifespan and durability of the wood .
  • Flame Retardant

    • Boric Acid is also used as a flame retardant in various products, including textiles and plastics .
    • It is typically mixed with the material during the manufacturing process to provide flame-resistant properties .
    • The results of this application are the increased safety and fire resistance of the products .
  • Nuclear Power

    • Boric Acid is used as a neutron absorber in nuclear power plants .
    • It is typically dissolved in the reactor’s cooling water, where it absorbs excess neutrons and controls the rate of fission .
    • The results of this application are the safe and controlled operation of the nuclear reactor .
  • Pesticide

    • Boric Acid is effective as a pesticide by acting as a poison that disrupts the nervous system of insects and abrades their exoskeletal coverings .
    • It is typically applied directly to the affected areas .
    • The results of this application are the elimination of pests and protection of plants .
  • Green Chemistry

    • Boric Acid has earned exceptional interest by playing a role of catalyst in organic synthesis because of commercial availability, its excellent solubility in water, environmental stability, ease of handling, inexpensiveness and eco-friendly nature .
    • It is used in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso- hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .
    • The results of these applications are the successful synthesis of various organic compounds .
  • pH Buffer

    • Boric Acid is used as a pH buffer .
    • It is typically mixed with the solution that needs to be buffered .
    • The results of this application are the maintenance of a stable pH in the solution .

Safety And Hazards

Boric acid-d3 is classified as a reproductive toxin and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boric acid and its isotopic variants continue to be subjects of research. For instance, boric acid has been studied for its role in the formation of cellulose-based carbon fibers .

properties

IUPAC Name

trideuterio borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OB(O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583601
Record name (~2~H_3_)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boric acid-d3

CAS RN

14149-58-7
Record name (~2~H_3_)Boric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14149-58-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Bulemela, PR Tremaine - Journal of solution chemistry, 2009 - Springer
… Reagent-grade boric acid, B(OH)3, (99.99% reagent grade) and deuterated boric acid-d3, B(OD)3, (“98 atom %D”… Similar methods were used for the boric acid-d3 stock solution in D2O. …
Number of citations: 17 idp.springer.com
S Nakai, H Aoi, K Hayashi, T Katoh… - Journal of Nuclear …, 1988 - Taylor & Francis
A gravimetric analysis using meta-boric acid (HBO 2 or DBO 2 ) as a weighing form has been developed for solubility measurement. The method gave satisfactory results in preliminary …
Number of citations: 4 www.tandfonline.com
JR Durig, WH Green, AL Marston - Journal of Molecular Structure, 1968 - Elsevier
Far-ir spectra of B(OH) 3 , B(OD) 3 , and 10 B(OH) 3 have been measured from 500 to 33 cm −1 at room temperature and 10 B(OH) 3 at −170. Raman spectra have been recorded with …
Number of citations: 40 www.sciencedirect.com
L Andrews, TR Burkholder - The Journal of chemical physics, 1992 - pubs.aip.org
… Infrared spectra for boric acid-d3 samples in the 2800--1800 em-I spectral region: (a) sample sublimed into argon stream for 2 h, and (b) sample evaporated by pulsed laser (20 mJ/…
Number of citations: 58 pubs.aip.org
J Hiltunen, L Kuutti, S Rovio, E Puhakka, T Virtanen… - Scientific Reports, 2016 - nature.com
… (b) 1 H-NMR specra of choline chloride in D 2 O (below) and DES mixture prepared from boric acid-d3 and choline chloride-(trimethyl-d9) (above). Quaternary ammonium hydrogens of …
Number of citations: 34 www.nature.com
CG Swain, DA Kuhn, RL Schowen - Journal of the American …, 1965 - ACS Publications
Reasons are advanced for expecting that a proton being transferred in an organic reaction from one oxygen (or nitrogen) to another should lie in an entirely stable po-tential at the …
Number of citations: 167 pubs.acs.org
AM Berardinelli - 2017 - rave.ohiolink.edu
Protein methylation affects processes such as X-chromosome inactivation, gene expression and telomere position effects as well as the activity of chromatin domains. The ability to …
Number of citations: 2 rave.ohiolink.edu
ER Klein, PD Klein - Biomedical mass spectrometry, 1978 - Wiley Online Library
A compilation of selected references to the use of deuterium in biochemical, pharmacological, clinical and environmental applications for the period 1971–1976 is presented. As a …
Number of citations: 7 onlinelibrary.wiley.com

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